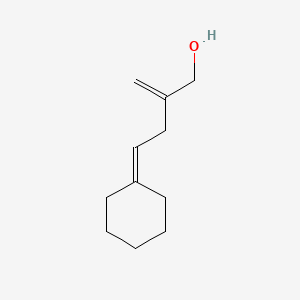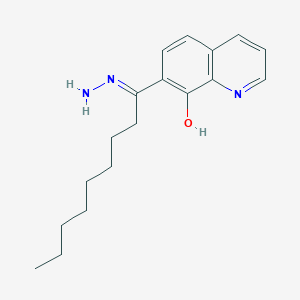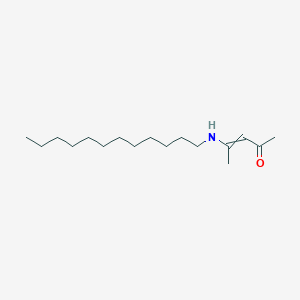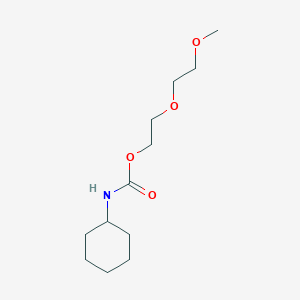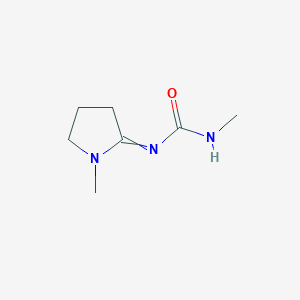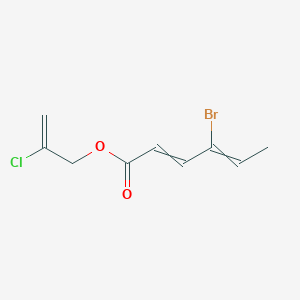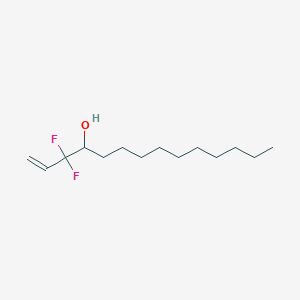![molecular formula C8H12N2O2 B14385479 3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde CAS No. 89587-13-3](/img/structure/B14385479.png)
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a pyrrolidine ring with an oxo and carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde typically involves the reaction of dimethylamine with a suitable precursor, such as a pyrrolidine derivative. One common method involves the condensation of dimethylamine with a pyrrolidine-2,3-dione under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-2,3-dione derivatives, while reduction can produce hydroxylated pyrrolidine compounds.
Applications De Recherche Scientifique
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxo and carbaldehyde groups can act as electrophilic centers. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thione: This compound shares a similar dimethylamino-methylidene structure but with a furan ring instead of a pyrrolidine ring.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Known for its use in peptide synthesis and protein crosslinking, this compound also contains a dimethylamino group.
Uniqueness
3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and the resulting reactivity. The presence of both oxo and carbaldehyde groups in a pyrrolidine ring provides distinct chemical properties that are not commonly found in other similar compounds.
Propriétés
Numéro CAS |
89587-13-3 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-(dimethylaminomethylidene)-2-oxopyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C8H12N2O2/c1-9(2)5-7-3-4-10(6-11)8(7)12/h5-6H,3-4H2,1-2H3 |
Clé InChI |
PCQYUVPFPITWJK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C1CCN(C1=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



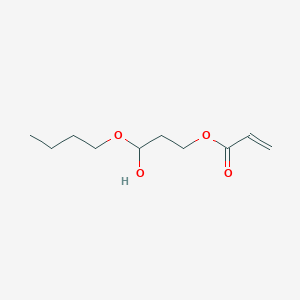
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
